{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features a combination of oxazole, triazole, and phenyl groups
Mechanism of Action
Target of action
Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, the primary targets of “{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of action
The compound might interact with its targets by binding to specific receptors or transporters, thereby modulating the release or reuptake of neurotransmitters .
Biochemical pathways
The compound’s action could affect various biochemical pathways related to neurotransmitter synthesis, release, reuptake, and degradation. This could lead to changes in neurotransmitter levels and neural signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include isopropyl alcohol, fluorobenzene, and various catalysts . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis equipment to ensure consistency and scalability. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole and triazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and substituting agents like halogens . The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various oxazole and triazole derivatives , which can have different chemical and physical properties compared to the original compound.
Scientific Research Applications
Chemistry
In chemistry, {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
therapeutic agent . Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, This compound can be used in the production of advanced materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 4-methoxyphenethylamine , 2-(4-chlorophenyl)ethylamine , and 2-phenylethylamine hydrochloride . These compounds share structural similarities with {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of This compound lies in its combination of oxazole, triazole, and phenyl groups , which provides it with distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Biological Activity
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a complex structure with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
Molecular Formula : C25H26N4O5
Molecular Weight : 462.50 g/mol
IUPAC Name : this compound
CAS Number : 1251698-91-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the oxazole ring through cyclization.
- Introduction of the triazole moiety via click chemistry.
- Functionalization with a fluorophenyl group and propan-2-yloxy substituent.
Optimized reaction conditions are crucial for achieving high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions and behavior.
Research indicates that the triazole and oxazole rings are critical for binding affinity to these targets, enhancing the compound's pharmacological profile.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of this compound. For instance:
- In vitro assays demonstrated significant inhibition of serotonin reuptake, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Anticancer Activity
Preliminary data suggests that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may disrupt cancer cell proliferation through multiple pathways.
Study on Antidepressant Activity
A study published in 2023 explored the antidepressant effects of related compounds with similar structures. It reported that derivatives of triazole significantly improved symptoms in animal models of depression by enhancing serotonergic signaling .
Cancer Research
Another study focused on the anticancer properties of oxazole-containing compounds. This research found that compounds similar to this compound inhibited tumor growth in xenograft models .
Properties
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRWOCQZIFRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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